Coronene-d12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

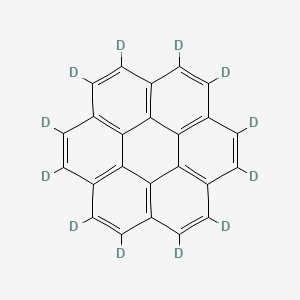

Coronene-d12 is an isotopologue of coronene, a polycyclic aromatic hydrocarbon (PAH) consisting of 24 carbon atoms arranged in a hexagonal pattern. In this compound, all hydrogen atoms are replaced by deuterium atoms, giving it the chemical formula C24D12 . This compound is known for its aromatic stability and unique properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Coronene-d12 is synthesized through organic synthesis techniques. One common method involves the use of deuterated reagents in the synthesis of coronene. For instance, a suitable diazonium salt can react with deuterated benzene under specific conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications and the cost of deuterated reagents. it can be produced in laboratories using advanced organic synthesis techniques and deuterium exchange reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Coronene-d12 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: It can be reduced to form hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur, where deuterium atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxygenated PAHs.

Reduction: Hydrogenated coronene derivatives.

Substitution: Halogenated coronene derivatives.

Applications De Recherche Scientifique

Coronene-d12 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the properties of PAHs and their reactions.

Biology: Employed in studies of biological systems to understand the behavior of PAHs in living organisms.

Medicine: Investigated for its potential use in drug delivery systems and as a tracer in metabolic studies.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of coronene-d12 involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of materials and biological systems. The pathways involved include the delocalization of π-electrons across its aromatic structure, which contributes to its stability and reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Coronene: The non-deuterated form of coronene-d12.

Hexabenzobenzene: Another PAH with a similar structure.

Dibenzo(ghi,pqr)perylene: A larger PAH with additional fused benzene rings.

Uniqueness

This compound is unique due to the replacement of hydrogen atoms with deuterium, which can alter its physical and chemical properties. This isotopic substitution makes it valuable in studies requiring isotopic labeling, such as tracing chemical pathways and studying reaction mechanisms .

Activité Biologique

Coronene-d12, also known as deuterated coronene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its unique properties and potential biological activities. This article delves into the biological activity of this compound, examining its effects on various biological systems, its potential applications in research, and relevant case studies.

Overview of this compound

- Chemical Formula: C24D12

- Molecular Weight: 312.426 g/mol

- CAS Number: 16083-32-2

- Density: 1.5 g/cm³

- Boiling Point: 525.6 °C

This compound is primarily used as a stable isotope-labeled compound in biological and environmental studies due to its ability to trace chemical pathways without altering the original compound's behavior significantly.

Biological Activity

This compound's biological activity can be classified into several categories:

1. Cytotoxicity and Genotoxicity

Research has indicated that PAHs, including Coronene and its derivatives, can exhibit cytotoxic and genotoxic effects on various cell types. A study highlighted that exposure to certain PAHs led to DNA damage and inflammatory responses in mammalian cells. Specifically, Coronene has been shown to induce oxidative stress, which may contribute to cytotoxic effects in human lung cells .

2. Inflammatory Response

In vivo studies have demonstrated that exposure to Coronene can elicit an inflammatory response. For instance, a study involving the administration of Coronene to mice showed significant increases in pro-inflammatory cytokines, suggesting that Coronene may act as an inflammatory agent . This response is critical for understanding the compound's role in environmental toxicity and potential health risks.

3. Environmental Impact

This compound is used as a tracer in environmental studies due to its persistence and resistance to degradation. It is often analyzed in conjunction with other PAHs to assess pollution sources and their biological impact on ecosystems . The compound's stability makes it an excellent candidate for studying biotransformation processes in microbial communities.

Case Studies

Several case studies have examined the biological effects of this compound:

- Study on Cellular Uptake: A study investigated the uptake of this compound by human bronchial epithelial cells. The results indicated that the compound was readily absorbed by the cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage .

- Environmental Toxicology: In a field study assessing PAH contamination in urban runoff, this compound was detected alongside other PAHs. The study concluded that the presence of these compounds correlated with adverse effects on aquatic organisms, highlighting the ecological risks associated with PAH pollution .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriocoronene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUGDVKSAQVFFS-AQZSQYOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C4=C1C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C7=C6C3=C(C(=C2[2H])[2H])C(=C7[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the impact of deuteration on coronene's stability under electron beams?

A1: [] Replacing hydrogen atoms in coronene with deuterium significantly enhances its stability under high-energy electron beams used in transmission electron microscopy (HRTEM). This increased stability stems from the reduced kinetic energy transfer from the electron beam to the heavier deuterium atoms and the higher bond dissociation energy of C-D bonds. This allows for longer and more precise HRTEM analyses of coronene-d12 compared to coronene-h12. For example, this compound demonstrates a more than two-fold increase in stability compared to coronene-h12, allowing for more precise inter-molecular spacing analysis and molecular orientation measurements. (See: )

Q2: How does the temperature affect the fluorescence and phosphorescence properties of this compound in a polymer matrix?

A2: [] When embedded in poly(methylmethacrylate), the fluorescence lifetime of this compound, unlike other PAHs, remains relatively stable across varying temperatures. This contrasts with coronene-h12, which also exhibits temperature-independent fluorescence lifetime. This suggests that deuteration might play a role in minimizing temperature-dependent quenching processes in coronene. (See: )

Q3: How does deuteration influence the room-temperature phosphorescence of coronene in specific host materials?

A3: [] Incorporating this compound into cage-like sodalite-type porous organic salts (s-POSs) with a moderate iodine atom density (0.55 gcm−3) leads to a simultaneous enhancement of both phosphorescence lifetime (1.1 times) and quantum efficiency (1.6 times) compared to coronene-h12. This improvement stems from the combined effects of the external heavy atom effect from iodine and the reduced non-radiative deactivation via C-D stretching vibration (isotope effect) in this compound. (See: )

Q4: What insights into the vibrational structure of this compound are gained from its fluorescence excitation and dispersed fluorescence spectra?

A4: [] Analysis of the fluorescence excitation and dispersed fluorescence spectra of jet-cooled this compound, assuming a planar and sixfold symmetric (D6h) structure, reveals that its S1 state corresponds to B2u1. Similar to benzene, the spectra exhibit numerous vibronic bands attributed to e2g fundamental and their combination bands with a1g vibrations. Interestingly, each e2g mode displays distinct band shapes (rotational envelopes), indicating shifts and splitting of degenerate rotational levels due to Coriolis interaction. (See: )

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.